2-Acetylbenzoyl chloride

Overview

Description

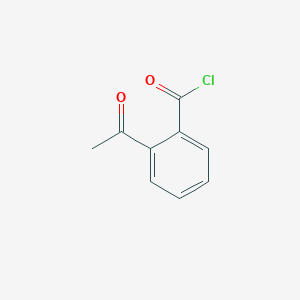

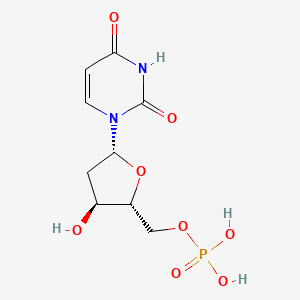

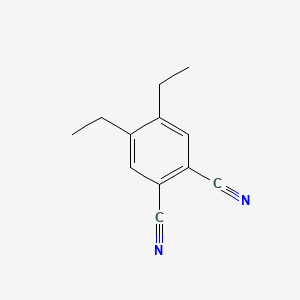

2-Acetylbenzoyl chloride is a chemical compound with the CAS Number: 98588-64-8 . It has a molecular weight of 182.61 and its IUPAC name is this compound . The compound is typically stored at temperatures between 28 C .

Molecular Structure Analysis

The molecular formula of this compound is C9H7ClO2 . The average mass is 182.604 Da and the monoisotopic mass is 182.013458 Da .Scientific Research Applications

Synthesis Applications

Synthesis of o-acetylbenzamide derivatives

o-Acetylbenzoic acid, derived from phthalic anhydride and malonic acid, is reacted with thionyl chloride to obtain o-acetylbenzoyl chloride. This compound is then used to synthesize o-acetylbenzamide derivatives with different amines, yielding significant overall yields (55.0%–61.9%) (Huang Jin-guo, 2008).

Synthesis of Phenyl Acetyl and p-Methyl Benzoyl Derivatives

Phenyl acetyl chloride and p-methylbenzoyl chloride, which can include 2-Acetylbenzoyl chloride, are used with ammonium salt of alkylene dithiophosphates in benzene solution to yield nonvolatile, viscous liquids. These compounds are characterized by physicochemical and spectroscopic techniques (C. Sharma & P. Nagar, 2006).

Synthesis of Aliphatic Polyamides

4-Phenylurazole reacted with excess acetyl chloride, including this compound, in solution leads to the formation of novel aliphatic polyamides. These polymers are characterized by various analytical methods, revealing interesting structural and physical properties (S. Mallakpour & B. Sheikholeslami, 1999).

Safety and Hazards

2-Acetylbenzoyl chloride is a chemical that requires careful handling due to its potential hazards. The safety data sheet for a similar compound, acetyl chloride, indicates that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It may also cause respiratory irritation .

Mechanism of Action

Mode of Action

The compound is an acyl chloride, a type of acid chloride, which is highly reactive. It readily reacts with nucleophiles, such as alcohols, to form esters . This reaction is often used in organic synthesis. The acyl chloride group (-COCl) is replaced by an alkoxy group (-OR), where R represents the alkyl group of the alcohol .

Biochemical Pathways

It is primarily used in laboratory settings for synthetic reactions .

Pharmacokinetics

As a small organic molecule, its behavior in a system would be influenced by factors such as solubility, reactivity, and stability .

Result of Action

The primary result of the action of 2-acetylbenzoyl chloride is the formation of esters when it reacts with alcohols . The specific products depend on the reactants used in the reaction.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a base can facilitate the reaction with alcohols. The reaction is also sensitive to moisture, as acyl chlorides can react with water to form carboxylic acids . Therefore, the reactions involving this compound are typically carried out in a dry, inert atmosphere .

Biochemical Analysis

Biochemical Properties

It is known that chloride ions play a crucial role in various biochemical reactions . They are involved in maintaining electroneutrality and are essential for the function of certain enzymes and proteins

Cellular Effects

Chloride ions, a component of this compound, are known to play important roles in cellular functions . They are involved in maintaining cell volume, regulating cell membrane potential, and contributing to the function of various transporters and channels

Molecular Mechanism

The molecular mechanism of action of 2-Acetylbenzoyl chloride is not well-defined. It is known that chloride ions can participate in various biochemical reactions, including those involving enzymes and proteins

Metabolic Pathways

Chloride ions are known to participate in various metabolic processes

Transport and Distribution

Chloride ions are known to be transported across cellular membranes by various transporters

Properties

IUPAC Name |

2-acetylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-6(11)7-4-2-3-5-8(7)9(10)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAHDEVKBSAKEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512776 | |

| Record name | 2-Acetylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98588-64-8 | |

| Record name | 2-Acetylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, 2-[(2-aminophenoxy)methyl]-](/img/structure/B3059276.png)

![Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B3059281.png)

![3-methoxy-13-methyl-7,11,12,16-tetrahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B3059289.png)

![3-(Benzyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B3059291.png)